2-Acetylindolin-3-one
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Overview
Description
2-Acetylindolin-3-one is a heterocyclic compound that belongs to the indolinone family. This compound is characterized by an indole ring system with an acetyl group at the second position and a ketone group at the third position. Indolinones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Organocatalytic Conjugate Addition: One of the methods for synthesizing 2-acetylindolin-3-one involves the organocatalytic conjugate addition of 1-acetylindolin-3-one to enones.
Three-Component Reaction: Another method involves a three-component reaction of an anhydride compound, sodium cyanide, and aniline derivatives using acetic anhydride as an organic catalyst.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on the desired yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 2-Acetylindolin-3-one can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: Substitution reactions can occur at the acetyl group or the indole ring.
Common Reagents and Conditions
Palladium-Catalyzed Arylation: This method involves the direct C(sp3)–H arylation of indole-3-ones with aryl halides using palladium as a catalyst.
Organocatalyzed Asymmetric Michael Addition: This reaction involves the addition of 1-acetylindolin-3-ones to unsaturated α-ketoesters, resulting in chiral indolin-3-ones with two adjacent tertiary stereogenic centers.
Major Products Formed
The major products formed from these reactions include various substituted indolin-3-ones, which can be further utilized in the synthesis of complex molecules.
Scientific Research Applications
2-Acetylindolin-3-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Medicine: This compound is used in the development of pharmaceuticals, particularly those targeting specific enzymes and receptors.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-acetylindolin-3-one involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the target molecule .
Comparison with Similar Compounds
2-Acetylindolin-3-one can be compared with other similar compounds, such as:
2-Substituted Indolin-3-ones: These compounds have similar structures but different substituents at the second position.
C2-Tetrasubstituted Indolin-3-ones: These compounds have additional substituents at the second position, leading to unique properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H9NO2 |
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Molecular Weight |
175.18 g/mol |
IUPAC Name |
2-acetyl-1,2-dihydroindol-3-one |
InChI |
InChI=1S/C10H9NO2/c1-6(12)9-10(13)7-4-2-3-5-8(7)11-9/h2-5,9,11H,1H3 |
InChI Key |
CAEVCAMDZHRUNF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1C(=O)C2=CC=CC=C2N1 |
Origin of Product |
United States |
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